Kutkin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kutkin is a pharmacologically active compound found in the roots and rhizomes of the medicinal herb Picrorhiza kurroa Royle exThis plant belongs to the family Plantaginaceae and is native to the Himalayan region, including India, Nepal, and Tibet . This compound is a mixture of two iridoid glycosides, picroside I and kutkoside, which are known for their potent hepatoprotective properties .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of kutkin involves the extraction of Picrorhiza kurroa roots and rhizomes. The extraction process typically includes maceration and percolation using solvents such as cold and hot alcohol or water . The extracts are then purified to isolate this compound, which consists of picroside I and kutkoside.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots and rhizomes of Picrorhiza kurroa are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by filtration and concentration to obtain a crude extract. This crude extract is further purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions

Kutkin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for understanding its stability and reactivity under different conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from the chemical reactions of this compound include picroside I, kutkoside, and their respective aglycones. These products are crucial for studying the pharmacological properties of this compound .

科学的研究の応用

Kutkin has a wide range of scientific research applications due to its diverse pharmacological properties:

作用機序

The hepatoprotective activity of kutkin is primarily attributed to its ability to inhibit xanthine oxidase, chelate metal ions, scavenge free radicals, and prevent lipid peroxidation . These actions help protect liver cells from oxidative stress and damage. This compound also modulates various molecular pathways involved in inflammation and immune response, contributing to its anti-inflammatory and immunomodulatory effects .

類似化合物との比較

Kutkin is often compared with other hepatoprotective compounds such as silymarin (from Silybum marianum) and glycyrrhizin (from Glycyrrhiza glabra). While all these compounds exhibit liver-protective properties, this compound is considered more potent in certain aspects . Similar compounds include:

Glycyrrhizin: This compound has hepatoprotective, anti-inflammatory, and antiviral activities, making it useful in managing liver diseases.

Cucurbitacin: Found in various plants, cucurbitacin has shown potential in cancer therapy due to its cytotoxic effects.

This compound’s unique combination of picroside I and kutkoside, along with its potent hepatoprotective effects, sets it apart from these similar compounds .

特性

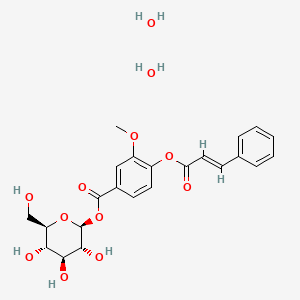

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIQHIDJSCQWBB-QHJBZRDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12708-05-3 |

Source

|

| Record name | Kutkin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)